3-acetyl-5,8-dimethoxy-2H-chromen-2-one
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Overview
Description
3-acetyl-5,8-dimethoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Preparation Methods
The synthesis of 3-acetyl-5,8-dimethoxy-2H-chromen-2-one can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Knoevenagel condensation reaction, where 2,4-dihydroxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . This reaction forms the coumarin core, which can then be further modified to introduce the acetyl and methoxy groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
3-acetyl-5,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups. This can be achieved using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3-acetyl-5,8-dihydroxy-2H-chromen-2-one .
Scientific Research Applications
3-acetyl-5,8-dimethoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antiviral agent.
Mechanism of Action
The mechanism of action of 3-acetyl-5,8-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-acetyl-5,8-dimethoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
3-acetyl-7-hydroxy-2H-chromen-2-one: This compound has a hydroxyl group at the 7-position instead of methoxy groups at the 5 and 8 positions, leading to different chemical and biological properties.
6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This derivative has additional hydroxyl groups, which can enhance its antioxidant activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
3-acetyl-5,8-dimethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7(14)8-6-9-10(16-2)4-5-11(17-3)12(9)18-13(8)15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQSQJSEQOAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2OC1=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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